

# Application Notes and Protocols for Seahorse XF Assay with Isoquercitin

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## Compound of Interest

Compound Name: *Isoquercitin*

Cat. No.: *B1249014*

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## Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for the real-time assessment of cellular metabolism by measuring two key parameters: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).<sup>[1][2]</sup> These measurements serve as indicators for mitochondrial respiration and glycolysis, respectively, the two primary energy-producing pathways within the cell.<sup>[3][4]</sup> This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of **Isoquercitin**, a flavonoid known for its antioxidant, anti-inflammatory, and potential anti-cancer properties.<sup>[5][6]</sup> Flavonoids can modulate various signaling pathways that influence cellular metabolism.<sup>[7]</sup> This document is intended to be a comprehensive guide for researchers aiming to elucidate the impact of **Isoquercitin** on cellular bioenergetics.

## Principle of the Seahorse XF Assay

The Seahorse XF Analyzer employs solid-state sensors within a specialized microplate to create transient microchambers, enabling the real-time, non-invasive measurement of OCR and ECAR from a small population of live cells.<sup>[8][9]</sup> By sequentially injecting different metabolic modulators, a detailed profile of a cell's metabolic function can be generated. The two most common assays, the Mito Stress Test and the Glycolysis Stress Test, provide a comprehensive view of a cell's metabolic phenotype.<sup>[10][11]</sup>

- Mito Stress Test: This assay assesses key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[10][11] It involves the sequential injection of oligomycin (an ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).[8]
- Glycolysis Stress Test: This assay evaluates key parameters of glycolytic flux, such as glycolysis, glycolytic capacity, and glycolytic reserve.[12] It typically involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG), a competitive inhibitor of glycolysis.[1][12]

## Data Presentation

The following tables summarize hypothetical quantitative data representing the potential effects of **Isoquercitin** on mitochondrial respiration and glycolysis.

Table 1: Effects of **Isoquercitin** on Mitochondrial Respiration (Mito Stress Test)

Treatment Group	Basal Respiration (OCR, pmol/min)	ATP Production (OCR, pmol/min)	Maximal Respiration (OCR, pmol/min)	Spare Respiratory Capacity (%)
Vehicle Control	100 ± 8	75 ± 6	200 ± 15	100 ± 10
Isoquercitin (10 µM)	120 ± 10	90 ± 7	240 ± 18	120 ± 12
Isoquercitin (50 µM)	140 ± 12	105 ± 9	280 ± 21	140 ± 15

\*Statistically significant difference from vehicle control ( $p < 0.05$ ). Data are presented as mean ± standard deviation.

Table 2: Effects of **Isoquercitin** on Glycolysis (Glycolysis Stress Test)

Treatment Group	Glycolysis (ECAR, mpH/min)	Glycolytic Capacity (ECAR, mpH/min)	Glycolytic Reserve (%)
Vehicle Control	30 ± 3	60 ± 5	100 ± 9
Isoquercitin (10 µM)	25 ± 2	50 ± 4	83 ± 7
Isoquercitin (50 µM)	20 ± 2	40 ± 3	67 ± 6

\*Statistically significant difference from vehicle control ( $p < 0.05$ ). Data are presented as mean ± standard deviation.

## Experimental Protocols

### Protocol 1: Seahorse XF Cell Mito Stress Test with Isoquercitin Treatment

This protocol is designed to assess the impact of **Isoquercitin** on mitochondrial respiration.

#### Materials:

- **Isoquercitin** (stock solution in DMSO)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium
- Supplements: glucose, pyruvate, glutamine
- Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
- Cell line of interest

#### Day 1: Cell Seeding

- Harvest and count cells.

- Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well). Include wells for background correction (no cells).
- Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.[13]

#### Day 2: Isoquercitin Treatment and Seahorse Assay

- Prepare Seahorse XF Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM).[14] Adjust pH to 7.4.
- Prepare **Isoquercitin** Treatment Medium: Prepare a working solution of **Isoquercitin** in the prepared Seahorse XF Assay Medium. Prepare a vehicle control medium containing the same concentration of DMSO.
- Pre-treatment: Remove the cell culture medium from the wells. Wash the cells once with the prepared Seahorse XF Assay Medium. Add the **Isoquercitin** treatment medium or vehicle control medium to the respective wells. Incubate for the desired pre-treatment time (e.g., 1-24 hours) in a 37°C non-CO<sub>2</sub> incubator.
- Seahorse XF Analyzer Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO<sub>2</sub> incubator.[15] Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) prepared in Seahorse XF Assay Medium.
- Run the Seahorse Assay: Replace the pre-treatment medium with fresh, pre-warmed Seahorse XF Assay Medium (containing **Isoquercitin** or vehicle). Place the cell culture plate in the Seahorse XF Analyzer and start the assay protocol. The instrument will measure baseline rates before sequentially injecting the compounds and measuring the metabolic response.
- Data Analysis: Use the Seahorse Wave software to analyze the OCR data. The software will automatically calculate the key metabolic parameters.[9]

## Protocol 2: Seahorse XF Glycolysis Stress Test with Isoquercitin Treatment

This protocol is designed to assess the impact of **Isoquercitin** on glycolysis.

Materials:

- **Isoquercitin** (stock solution in DMSO)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium
- Supplements: glutamine
- Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)
- Cell line of interest

Day 1: Cell Seeding

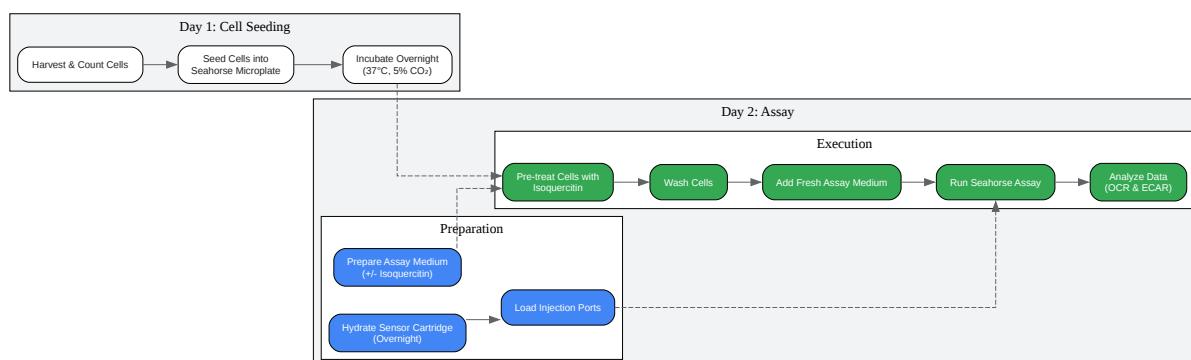
- Follow the same cell seeding protocol as for the Mito Stress Test.

Day 2: **Isoquercitin** Treatment and Seahorse Assay

- Prepare Seahorse XF Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with glutamine (2 mM). Adjust pH to 7.4. Note: This medium is glucose-deprived to establish a baseline.
- Prepare **Isoquercitin** Treatment Medium: Prepare a working solution of **Isoquercitin** in the prepared Seahorse XF Assay Medium. Prepare a vehicle control medium.
- Pre-treatment: Follow the same pre-treatment protocol as for the Mito Stress Test.
- Seahorse XF Analyzer Preparation: Hydrate the sensor cartridge as described previously. Load the injection ports of the hydrated sensor cartridge with the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-Deoxyglucose) prepared in Seahorse XF Assay Medium.

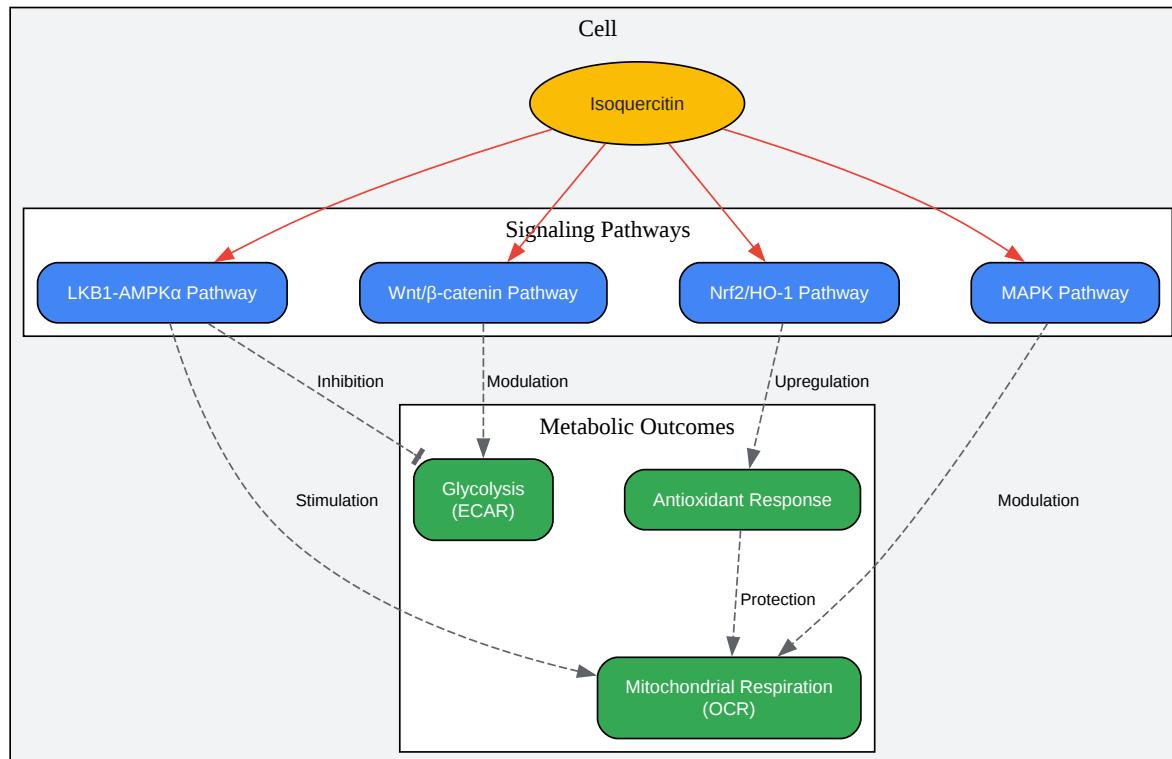
- Run the Seahorse Assay: Replace the pre-treatment medium with fresh, pre-warmed Seahorse XF Assay Medium (containing **Isoquercitin** or vehicle). Place the cell culture plate in the Seahorse XF Analyzer and start the assay protocol.
- Data Analysis: Use the Seahorse Wave software to analyze the ECAR data and calculate the key glycolytic parameters.

## Mandatory Visualizations



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Caption: Experimental workflow for the Seahorse XF assay with **Isoquercitin** treatment.



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